molecular formula C15H14N2O B12568119 (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone CAS No. 173063-47-3

(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone

Cat. No.: B12568119
CAS No.: 173063-47-3
M. Wt: 238.28 g/mol
InChI Key: ALLGGXFQLDLJKS-UHFFFAOYSA-N
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Description

(Bicyclo[420]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires a catalyst, such as a copper-based catalyst, to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (Bicyclo[4.2.0]octa-1,3,5-diaminophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)methanone: Unique due to its bicyclic structure and specific functional groups.

    (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)ethanone: Similar structure but different functional groups.

    (Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)(3,5-diaminophenyl)propanone: Another similar compound with variations in the carbon chain length.

Uniqueness

The uniqueness of (Bicyclo[42

Properties

CAS No.

173063-47-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4-trienyl-(3,5-diaminophenyl)methanone

InChI

InChI=1S/C15H14N2O/c16-13-6-12(7-14(17)8-13)15(18)11-4-2-9-1-3-10(9)5-11/h2,4-8H,1,3,16-17H2

InChI Key

ALLGGXFQLDLJKS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)C(=O)C3=CC(=CC(=C3)N)N

Origin of Product

United States

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